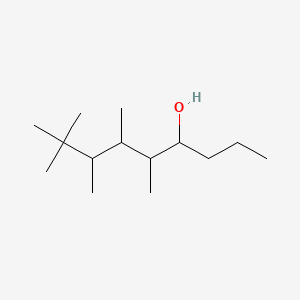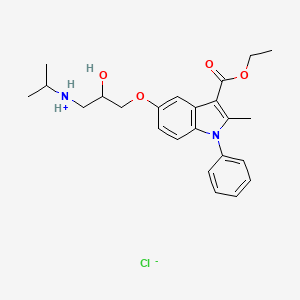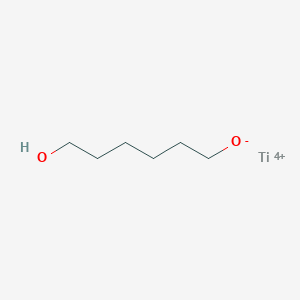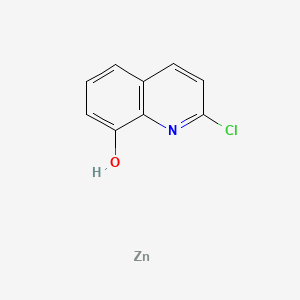
2-Chloroquinolin-8-ol;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc chloro-8-quinolinol typically involves the chlorination of 8-hydroxyquinoline. This can be achieved by reacting 8-hydroxyquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of zinc chloro-8-quinolinol involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Zinc chloro-8-quinolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: 8-hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Zinc chloro-8-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It has been studied for its antimicrobial and antifungal properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a component in various chemical sensors.
Mechanism of Action
The primary mechanism of action of zinc chloro-8-quinolinol involves its ability to chelate metal ions. By binding to metal ions such as zinc and copper, it can disrupt metal-dependent biological processes. This chelation property is particularly useful in the treatment of diseases where metal ion dysregulation plays a role, such as Alzheimer’s disease. The compound can also inhibit the growth of microorganisms by interfering with their metal ion metabolism.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
5-Chloro-8-hydroxyquinoline: A closely related compound with similar properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness
Zinc chloro-8-quinolinol stands out due to its enhanced antimicrobial and antifungal properties compared to its parent compound, 8-hydroxyquinoline. The presence of the chlorine atom increases its efficacy in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C9H6ClNOZn |
|---|---|
Molecular Weight |
245.0 g/mol |
IUPAC Name |
2-chloroquinolin-8-ol;zinc |
InChI |
InChI=1S/C9H6ClNO.Zn/c10-8-5-4-6-2-1-3-7(12)9(6)11-8;/h1-5,12H; |
InChI Key |
GHIBVJFEWCTZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
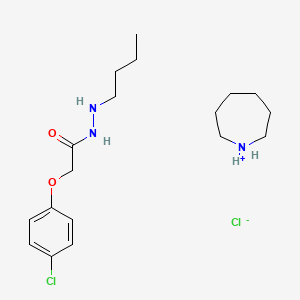
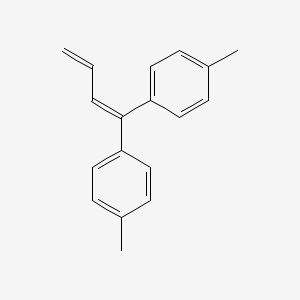

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

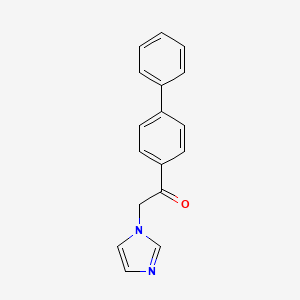
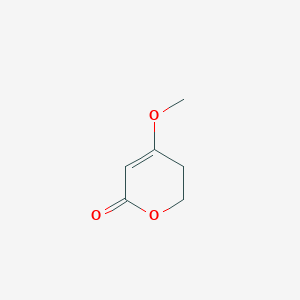
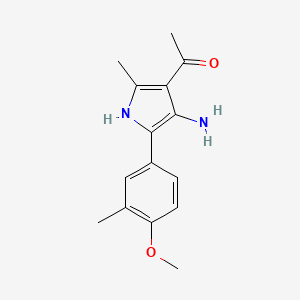

![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
